1-(2-Methoxyphenyl)-2-methylpiperazine
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Overview
Description
1-(2-Methoxyphenyl)-2-methylpiperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxyphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-2-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 2-methoxyaniline with 2-chloromethylpiperazine under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized solvents can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: A closely related compound with similar structural features.
2-Methoxyphenylpiperazine: Another derivative with potential pharmacological applications.
N-(2-Methoxyphenyl)piperazine: A compound with a different substitution pattern on the piperazine ring.
Uniqueness: 1-(2-Methoxyphenyl)-2-methylpiperazine is unique due to the presence of both a methoxyphenyl group and a methyl group on the piperazine ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
PMWABILZJOSXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2OC |
Origin of Product |
United States |
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